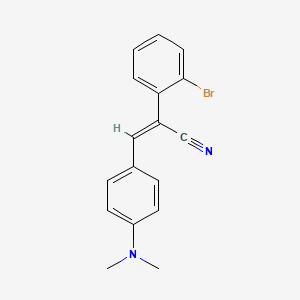

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

CAS No.: 58268-70-5

Cat. No.: VC17003015

Molecular Formula: C17H15BrN2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58268-70-5 |

|---|---|

| Molecular Formula | C17H15BrN2 |

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | (Z)-2-(2-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |

| Standard InChI Key | NSDDBKANKHHKED-SDNWHVSQSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises two phenyl rings: a 2-bromophenyl group and a 4-(dimethylamino)phenyl group, connected via an acrylonitrile bridge. The nitrile (-C≡N) group at the α-position relative to the double bond introduces significant polarity, influencing reactivity and intermolecular interactions.

Stereoisomerism

Two stereoisomers are documented:

-

(E)-Isomer (CAS 58268-70-5): The bromophenyl and dimethylaminophenyl groups occupy trans positions relative to the double bond.

-

(Z)-Isomer (CAS 1361504-06-4): These groups adopt a cis configuration.

Table 1: Comparative Properties of Stereoisomers

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| CAS Number | 58268-70-5 | 1361504-06-4 |

| IUPAC Name | (E)-2-(2-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | (Z)-2-(2-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |

| SMILES | CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br | CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br |

| Stability | Higher thermal stability | Prone to isomerization |

Synthetic Methodologies

Knoevenagel Condensation

The (E)-isomer is synthesized via Knoevenagel condensation between 2-bromophenylacetonitrile and 4-(dimethylamino)benzaldehyde. Reaction conditions include:

Example Procedure

-

Dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol) and 2-bromophenylacetonitrile (1.99 g, 0.01 mol) in 30 mL ethanol.

-

Add 10 mL 5% KOH dropwise under stirring.

-

Maintain at 0–5°C for 1 hour, yielding a yellow precipitate.

Yield: >95%.

Stereoselective Synthesis of (Z)-Isomer

The (Z)-isomer is obtained using nickel-catalyzed cross-coupling or photoisomerization of the (E)-isomer. Key parameters:

-

Catalyst: NiCl₂(dppe) enhances stereochemical control.

-

Light Source: UV irradiation (λ = 254 nm) induces cis-trans isomerization.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

-

Nitrile Stretch: Sharp absorption at 2221 cm⁻¹.

-

Aromatic C-H: Peaks at 3020–3080 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Table 2: ¹H NMR Data (DMSO-d₆, δ ppm)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | 2.98 | Singlet | 6H |

| Aromatic H (ortho to N) | 6.77 | Doublet | 2H |

| CH=C (trans) | 7.56 | Doublet | 1H |

| Aromatic H (bromophenyl) | 7.50–8.02 | Multiplet | 4H |

| =CH (cis) | 8.12 | Doublet | 1H |

Mass Spectrometry

-

Molecular Ion Peak: m/z 327 [M]⁺.

-

Fragmentation: Loss of Br (m/z 248) and dimethylamino group (m/z 270) .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions:

-

Reagents: Piperidine, K₂CO₃.

-

Solvent: DMF, 80°C, 12 hours.

Example Product: 2-(2-Piperidinophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile.

Cycloaddition Reactions

The acrylonitrile moiety participates in [3+2] cycloadditions with azides to form tetrazoles:

-

Conditions: Cu(I) catalysis, 60°C, 24 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume